6-methyl-3-propoxy-2-Pyridinemethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1228188-13-3 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(6-methyl-3-propoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-10-5-4-8(2)11-9(10)7-12/h4-5,12H,3,6-7H2,1-2H3 |
InChI Key |
CQNGUENANYFPFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)C)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 6-Methyl-3-propoxy-2-Pyridinemethanol
A retrosynthetic analysis of this compound involves strategically disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections are at the ether linkage of the propoxy group and the carbon-carbon bond of the hydroxymethyl group.
A logical approach begins by disconnecting the propoxy group via a Williamson ether synthesis model. This suggests a precursor such as (6-methyl-2-(hydroxymethyl)pyridin-3-ol) and a propyl halide. The hydroxymethyl group at the 2-position can be envisioned as arising from the reduction of a carboxylic acid or aldehyde, or from the rearrangement of a 2-methylpyridine N-oxide. The latter suggests a 2,6-dimethyl-3-hydroxypyridine intermediate.
Therefore, a plausible retrosynthetic pathway could trace back to a substituted 2,6-lutidine (2,6-dimethylpyridine) derivative, which is a common industrial starting material. The key steps would involve the introduction of a hydroxyl group at the 3-position, followed by selective functionalization of the methyl groups at the 2- and 6-positions.
Targeted Synthesis Routes to the Pyridinemethanol Core
The construction of the this compound scaffold relies on the sequential and regioselective introduction of its three distinct substituents.
Introducing a hydroxymethyl group at the C-2 position of a pyridine (B92270) ring is a critical transformation. Several methods have been developed to achieve this functionalization.
One common laboratory and industrial method involves the oxidation of a 2-methylpyridine (α-picoline) to its corresponding N-oxide. Subsequent treatment with acetic anhydride leads to a rearrangement, forming the 2-acetoxymethylpyridine, which can then be hydrolyzed to yield the desired 2-pyridinemethanol. google.com This process is advantageous as it utilizes readily available picoline starting materials.
More recent advancements include catalytic dearomative functionalization. For instance, a single-point activation of pyridines using an electron-deficient benzyl group can facilitate a ruthenium-catalyzed dearomative hydroxymethylation. researchgate.netnih.gov This method uses paraformaldehyde as both a hydride donor and an electrophile, representing a highly efficient and atom-economical approach to creating hydroxymethylated piperidines, which can then be re-aromatized. researchgate.netnih.gov This strategy has shown tolerance for substituents at the 3-position of the pyridine ring. researchgate.netnih.gov
| Method | Reagents | Intermediate | Key Features |
| N-Oxide Rearrangement | 1. Oxidizing Agent (e.g., H₂O₂) 2. Acetic Anhydride 3. Base (for hydrolysis) | Pyridine N-oxide, 2-acetoxymethylpyridine | Traditional, reliable method starting from 2-picoline. google.com |
| Reductive Hydroxymethylation | Ruthenium catalyst, Paraformaldehyde, N-activation | Dearomatized piperidine | Modern, catalytic approach with high atom economy. researchgate.netnih.gov |
| Ester Reduction | Reducing agent (e.g., LiAlH₄) | Pyridine-2-carboxylic acid ester | Standard reduction applicable to a corresponding ester precursor. |
The introduction of an alkoxy group, such as propoxy, at the 3-position of the pyridine ring is typically achieved through nucleophilic substitution on a suitably functionalized precursor. The most common precursor is a 3-hydroxypyridine.
The Williamson ether synthesis is the most direct method, wherein the sodium or potassium salt of a 3-hydroxypyridine is reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to form the ether linkage. This reaction requires a non-nucleophilic base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.
Alternative strategies for functionalizing the 3-position can be challenging due to the electronic properties of the pyridine ring, which favor electrophilic substitution at this position. wikipedia.org However, methods like metalation-halogenation sequences can introduce a leaving group at the 3-position, which could then be displaced by a propoxide nucleophile, although this often requires directing groups for reliable regioselectivity. nsf.gov A modern approach involves a ring-opening, functionalization, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation under mild conditions, which could then be followed by etherification. nsf.gov
Selective methylation of the pyridine ring, particularly at the alpha positions (C-2 or C-6), is a well-established industrial process. For the synthesis of this compound, it is often more practical to begin with a pre-methylated pyridine scaffold.
However, direct methylation methods are available. Vapor-phase reactions of pyridine with methanol (B129727) over heterogeneous catalysts, such as nickel-based systems, can yield 2-picoline and 2,6-lutidine. nih.goviitm.ac.in These reactions are typically performed at high temperatures and may result in a mixture of products. nih.govresearchgate.net A key advantage of some catalytic systems is their selectivity for the sterically less hindered α-position. nih.gov
A convenient laboratory-scale procedure for highly selective mono-α-methylation of pyridines utilizes a Raney nickel catalyst in a high-boiling alcohol like 1-octanol. researchgate.net The proposed mechanism suggests that the methylating agent is carbon monoxide/dihydrogen generated in situ from the alcohol on the metal surface. researchgate.net
| Method | Methylating Agent | Catalyst | Conditions | Selectivity |
| Vapor-Phase Alkylation | Methanol | Nickel-Cobalt Ferrite | High Temperature (Vapor Phase) | Mixture of 2-, 3-, and 2,6-substituted products. nih.gov |
| Direct Methylation | Methanol | Nickel and Nickel Oxide | High Temperature | Selective for the alpha position. google.com |
| Flow Synthesis | 1-Octanol (as solvent and methyl source) | Raney Nickel | >180 °C (Continuous Flow) | High selectivity for the α-position. nih.govresearchgate.net |
Novel Synthetic Approaches for Pyridinemethanol Derivatives
Recent research has focused on developing more sustainable and efficient methods for the synthesis of pyridine derivatives, with a particular emphasis on biocatalysis.
Biocatalysis offers a green alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzyme-catalyzed reactions are increasingly being explored for the synthesis and transformation of pyridine alcohols.
Whole-cell biocatalysis has been successfully employed for the deracemization of racemic pyridinemethanols. For example, cells of Candida parapsilosis have been used for the efficient one-pot synthesis of (R)-α-methyl-4-pyridinemethanol with high enantiomeric excess (97%) and yield (99%). researchgate.net This process relies on the oxidoreductase system within the microorganism to achieve stereoinversion. researchgate.net Such methods could be applied to produce enantiomerically pure forms of chiral pyridinemethanols.
Furthermore, "ene"-reductases (EREDs) have been activated by visible light to catalyze novel chemical transformations. acs.org This photoenzymatic approach can drive cross-coupling reactions and could potentially be adapted for the functionalization of pyridine rings or the synthesis of pyridine alcohol precursors. acs.org Phosphorylation of alcohols, including pyridine derivatives, can also be achieved using enzymatic routes, which employ kinases and a phosphate donor, offering a milder alternative to chemical phosphorylation using phosphoryl chlorides. researchgate.net These biocatalytic transformations highlight the potential for producing complex pyridine derivatives with high precision and sustainability. researchgate.net
Multicomponent Reactions for Pyridine Ring Construction
The synthesis of polysubstituted pyridines, such as this compound, can be efficiently achieved through multicomponent reactions (MCRs). These reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials, which enhances atom and step economy. researchgate.net Various MCRs have been developed for the de novo synthesis of the pyridine core, offering access to diverse substitution patterns.
Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational but can be limited by the requirement for specific electron-withdrawing groups in the reactants. nih.gov Modern advancements have led to the development of more versatile and greener MCRs. These often employ metal or organocatalysts and can proceed under milder conditions. organic-chemistry.org For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols can provide highly decorated pyridine derivatives with high regioselectivity in a metal-free and environmentally benign manner. organic-chemistry.org Another approach involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence, which allows for the rapid assembly of tri- and tetrasubstituted pyridines from aldehydes, α,β-unsaturated acids, and enamines. nih.gov
The construction of a 2,3,6-trisubstituted pyridine scaffold, the core of this compound, is achievable through these strategies. By carefully selecting the starting components, the desired methyl, propoxy, and hydroxymethyl (or a precursor) groups can be installed at the C6, C3, and C2 positions, respectively. For example, a Hantzsch-type strategy can be adapted using β-enamine carbonyl compounds, which can undergo oxidative coupling to form tetrasubstituted pyridines. mdpi.com
Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Hantzsch-type | β-enamine carbonyls, Rongalite | Oxidative coupling | 2,3,5,6-tetrasubstituted pyridines | mdpi.com |
| Base-Catalyzed | Ynals, Isocyanates, Amines/Alcohols | DIPEA, THF | 6-amino-5-arylpicolinates | organic-chemistry.org |
| Aza-Wittig/Diels-Alder | Aryl aldehydes, α,β-unsaturated acids, Enamines | Catalytic | Tri- and tetrasubstituted pyridines | nih.gov |
| Fused Pyridine Synthesis | Aminopentynoate, Aldehyde, α-isocyanoacetamide | NH4Cl, Toluene, reflux | Tetrahydrofuro[2,3-c]pyridines | acs.org |
Advanced Coupling Reactions for Side-Chain Derivatization
Once the pyridine core is synthesized, advanced cross-coupling reactions provide a powerful platform for the derivatization of side-chains. These methods are crucial for introducing or modifying substituents on the pyridine ring with high precision and functional group tolerance. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are widely used for forming carbon-carbon bonds. mdpi.comyoutube.com For a molecule like this compound, these reactions could be employed if a precursor with a halogen atom (e.g., bromine or chlorine) is available at the desired position. For example, a 3-halopyridine could be coupled with an organoboron reagent (Suzuki), an organozinc reagent (Negishi), or an organotin reagent (Stille) to introduce various alkyl or aryl groups. mdpi.com
More recently, direct C-H functionalization has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. researchgate.net This approach involves the direct activation of a C-H bond on the pyridine ring and subsequent coupling with a partner. Due to the electronic nature of the pyridine ring, functionalization is often directed to the C2 and C4 positions. researchgate.net However, methods for meta-selective C-H functionalization are also being developed, which could be relevant for modifying positions C3 or C5. nih.gov For the 6-methyl group, C-H activation strategies can be used for benzylic functionalization, allowing the introduction of various functional groups at the carbon adjacent to the pyridine ring.
Table 2: Advanced Coupling Reactions for Pyridine Derivatization
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Ref |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromopyridine | Arylboronic acid | Pd(PPh3)4 / K3PO4 | 3-Arylpyridine | mdpi.com |
| C,N-Cross Coupling | 3-Halo-2-aminopyridine | Primary/Secondary Amine | Pd-precatalyst (RuPhos/BrettPhos) / LiHMDS | N3-substituted-2,3-diaminopyridine | nih.gov |
| Decarboxylative Cross-Coupling | Pyridyl carboxylate | Bromopyridine | Pd-catalyst / 1,10-Phenanthroline | Bipyridine | mdpi.com |
| Direct C-H Arylation | Indole | Aryl iodide | Pd(II) / Ag2O | C4-Arylindole | mdpi.com |
Chemical Modifications and Derivatization Studies of this compound
Oxidation Reactions of the Methanol Moiety
The primary alcohol functional group at the C2 position of this compound is a key site for chemical modification, particularly through oxidation. This transformation can yield either the corresponding aldehyde (6-methyl-3-propoxy-2-pyridinecarboxaldehyde) or the carboxylic acid (6-methyl-3-propoxy-picolinic acid), both of which are valuable synthetic intermediates. The choice of oxidant and reaction conditions determines the outcome of the reaction.
Mild oxidizing agents are typically used to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) and selenium dioxide (SeO₂) are effective for this transformation. jst.go.jpgoogle.com For example, 2-pyridinemethanol derivatives can be oxidized to the corresponding aldehydes in good yield using selenium dioxide in dioxane or ethanol. jst.go.jp A composite catalyst of MnO₂ has also been reported for the synthesis of 2-pyridinecarboxaldehyde from 2-pyridinemethanol under reflux conditions. google.com
To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are required. A common method involves using potassium dichromate(VI) in the presence of dilute sulfuric acid, often under reflux conditions to ensure the reaction goes to completion. libretexts.org Kinetic studies on the oxidation of pyridinemethanols using chromium(VI) in acidic media have shown that the alcohols are oxidized first to aldehydes and subsequently to the corresponding carboxylic acids. bohrium.comresearchgate.net
Table 3: Oxidation of 2-Pyridinemethanol Moiety
| Oxidizing Agent | Conditions | Major Product | Ref |
|---|---|---|---|
| Selenium Dioxide (SeO₂) | Dioxane or Ethanol | 2-Pyridinecarboxaldehyde | jst.go.jp |
| Manganese Dioxide (MnO₂) | Methylene chloride, reflux | 2-Pyridinecarboxaldehyde | google.com |
| Chromium(VI) (e.g., K₂Cr₂O₇) | Aqueous H₂SO₄, reflux | 2-Pyridinecarboxylic Acid | libretexts.org |
| Sodium Hypochlorite (NaOCl) | TEMPO/KBr catalyst | 2-Pyridinecarboxaldehyde | google.com |
N-Oxidation Chemistry of Pyridine Derivatives
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are important intermediates in pyridine chemistry, as the N-oxide group alters the electronic properties of the ring, facilitating certain substitution reactions and enabling unique chemical transformations. google.com
The N-oxidation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.comjst.go.jp The introduction of the N-oxide functionality leads to a downfield shift of neighboring protons in NMR spectroscopy and introduces a characteristic N⁺–O⁻ vibration band in IR spectroscopy. nih.gov
The resulting N-oxide of this compound would be more susceptible to electrophilic substitution at the C4 position and nucleophilic substitution at the C2 and C6 positions. The N-oxide can also be used to functionalize the adjacent methyl group. For example, reaction with acetic anhydride can lead to a rearrangement that results in the formation of an acetoxymethyl group at the C2 or C6 position. google.com This provides a pathway to further modify the side chains attached to the pyridine ring.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 6-methyl-3-propoxy-2-Pyridinemethanol. This involves optimizing the molecular geometry to find the lowest energy state on the potential energy surface. The resulting data would provide precise bond lengths, bond angles, and dihedral angles. Further calculations could map the energy landscapes, identifying different conformers and the energy barriers between them.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Predictions
An MEP analysis would map the electrostatic potential onto the electron density surface of the molecule. This would reveal regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, this could indicate the reactivity of the pyridine (B92270) nitrogen, the hydroxyl group, and the propoxy chain.
Conformational Analysis and Molecular Dynamics Simulations
A thorough conformational analysis would be necessary to identify the various spatial arrangements (conformers) of the flexible propoxy and methanol (B129727) groups. Molecular dynamics simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules in a biological or chemical system.
Reactivity Prediction and Reaction Pathway Modeling
Frontier Molecular Orbital (FMO) Theory Applications
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how the molecule will react. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Analysis of the spatial distribution of these orbitals would pinpoint the likely sites for electron donation (HOMO) and acceptance (LUMO).
Transition State Computations
To model specific chemical reactions involving this compound, computational chemists would perform transition state computations. This involves locating the high-energy transition state structure that connects reactants and products, allowing for the calculation of activation energies and reaction rates.
While this outlines the methodologies that would be applied, the specific numerical results, data tables, and detailed findings for this compound remain subjects for future research.
Substituent Effects and Structure-Activity Relationship (SAR) at a Theoretical Level
Theoretical and computational chemistry offer powerful tools to elucidate the intricate relationship between the molecular structure of a compound and its chemical reactivity and biological activity. In the case of this compound, the nature and positioning of its substituents—a methyl group at the 6-position, a propoxy group at the 3-position, and a methanol group at the 2-position—dictate its electronic and steric properties. Understanding these substituent effects is crucial for predicting its behavior and for the rational design of new derivatives with potentially enhanced properties.
Inductive and Resonance Effects of the Propoxy Group
The propoxy group (–OCH₂CH₂CH₃) at the 3-position of the pyridine ring exerts a significant influence on the electron density distribution within the molecule through a combination of inductive and resonance effects.
Inductive Effect (-I): The oxygen atom in the propoxy group is more electronegative than the carbon atom to which it is attached on the pyridine ring. This difference in electronegativity leads to the withdrawal of electron density from the ring through the sigma (σ) bond. This electron-withdrawing inductive effect (-I) tends to decrease the electron density on the pyridine ring, particularly at the carbon atom directly bonded to the oxygen.
Resonance Effect (+M): Conversely, the oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the pyridine ring. This donation of electron density into the ring is known as a positive mesomeric or resonance effect (+M). This effect increases the electron density at the ortho and para positions relative to the substituent. In the context of 3-substituted pyridines, this resonance effect primarily influences the electron density at the 2, 4, and 6-positions.
| Effect | Description | Influence on Pyridine Ring |
| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to the high electronegativity of the oxygen atom. | Decreases electron density, primarily at the C3 position. |
| Resonance Effect (+M) | Donation of lone pair electrons from the oxygen atom into the π-system of the pyridine ring. | Increases electron density, particularly at the ortho (C2, C4) and para (C6) positions. |
| Net Electronic Effect | The dominant resonance effect results in an overall electron-donating character. | Increased overall electron density of the pyridine ring. |
Steric Hindrance Analysis of Alkyl and Alkoxy Substituents
Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions or interactions with other molecules. In this compound, the methyl, propoxy, and methanol groups all contribute to the steric profile of the molecule.
The propoxy group , being larger than a methoxy or ethoxy group, introduces significant steric bulk at the 3-position. This steric hindrance can influence the conformation of the molecule and may restrict the approach of reactants or binding to a biological target. The flexibility of the propyl chain allows for various conformations, which can further complicate steric interactions.
The methyl group at the 6-position, while smaller than the propoxy group, also contributes to steric crowding, particularly in the vicinity of the pyridine nitrogen atom. This can affect the accessibility of the nitrogen's lone pair for protonation or coordination to metal ions.
The methanol group at the 2-position is in close proximity to the propoxy group at the 3-position. This ortho-positioning can lead to steric repulsion between these two substituents, potentially forcing the methanol group to adopt a specific orientation to minimize this unfavorable interaction. This conformational constraint can, in turn, influence the molecule's ability to form intramolecular hydrogen bonds or to interact with external molecules.
| Substituent | Position | Steric Contribution | Potential Impact |
| Propoxy Group | 3 | Significant steric bulk due to the propyl chain. | May hinder reactions at adjacent positions and influence binding to biological targets. Can restrict the conformation of the neighboring methanol group. |
| Methyl Group | 6 | Moderate steric hindrance near the pyridine nitrogen. | Can affect the accessibility of the nitrogen's lone pair for chemical interactions. |
| Methanol Group | 2 | Subject to steric repulsion from the adjacent propoxy group. | Its orientation may be constrained, affecting its reactivity and intermolecular interactions. |
Mechanistic Studies of Chemical Reactivity and Catalysis
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic parameters for reactions involving 6-methyl-3-propoxy-2-pyridinemethanol are not extensively documented. However, analysis of similar compounds provides a framework for understanding its reactivity. For instance, thermodynamic studies on 4-pyridinemethanol have been conducted to determine its molar heat capacity, enthalpy, and entropy of fusion. researchgate.net Such data is crucial for understanding the energy changes during phase transitions and chemical reactions.
The reaction kinetics of pyridinemethanol derivatives are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating nature of the methyl and propoxy groups in this compound would be expected to increase the electron density of the pyridine ring, thereby influencing the rates of both nucleophilic and electrophilic attack.
Table 1: Thermodynamic Properties of 4-Pyridinemethanol
| Property | Value |
| Melting Point | 325.12 K |
| Molar Enthalpy of Fusion (ΔfusHm) | 11.78 kJ·mol⁻¹ |
| Molar Entropy of Fusion (ΔfusSm) | 36.23 J·K⁻¹·mol⁻¹ |
Data for 4-pyridinemethanol, presented as an analogue. researchgate.net
Exploration of Catalytic Applications Involving Pyridinemethanol Ligands
Pyridinemethanol derivatives are well-known for their ability to act as ligands in transition metal catalysis. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group can coordinate with metal centers, forming stable complexes that can catalyze a variety of organic transformations.
Metal Complexation Studies and Coordination Chemistry
The coordination chemistry of pyridine-type ligands is extensive, with their ability to form stable complexes with a wide range of metal ions. nih.gov The specific structure of this compound, with its bidentate N,O-donor set, makes it a candidate for forming chelate complexes with transition metals. These complexes can exhibit diverse geometries, including octahedral, tetrahedral, and square planar arrangements. jscimedcentral.com The electronic properties of the substituents on the pyridine ring can influence the stability and reactivity of these metal complexes. For example, the electron-donating methyl and propoxy groups would increase the Lewis basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds.
Palladium(II) complexes with substituted pyridine ligands have been synthesized and characterized, showing that the electronic nature of the substituents significantly affects the physicochemical properties of the coordination compounds. nih.gov
Role of Pyridinemethanol Derivatives in Organocatalysis
While the primary catalytic role of pyridinemethanol derivatives is often as ligands in metal-based catalysis, the pyridine moiety itself can participate in organocatalysis. The basic nitrogen atom can act as a nucleophilic catalyst or a Brønsted base. The potential for the hydroxyl group to participate in hydrogen bonding can also influence the stereochemical outcome of organocatalytic reactions.
Mechanistic Pathways of Nucleophilic and Electrophilic Substitutions on the Pyridine Ring
The pyridine ring is generally considered electron-deficient, making it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. quimicaorganica.org However, the presence of electron-donating groups, such as the methyl and propoxy groups in this compound, can modulate this reactivity.
Nucleophilic substitution on the pyridine ring typically proceeds through an addition-elimination mechanism. quimicaorganica.org The positions activated for nucleophilic attack are ortho and para to the nitrogen atom.
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom. When it does occur, substitution is favored at the 3- and 5-positions. jscimedcentral.com The electron-donating substituents in this compound would be expected to facilitate electrophilic attack compared to unsubstituted pyridine.
Regioselectivity and Stereoselectivity in Synthetic Transformations
The regioselectivity of reactions involving substituted pyridines is a critical aspect of their synthesis and functionalization. The directing effects of the existing substituents play a crucial role in determining the position of incoming groups. For instance, in electrophilic substitutions, the combined directing effects of the methyl, propoxy, and hydroxymethyl groups would need to be considered.
Stereoselectivity becomes important in reactions involving the chiral center that can be created from the methanol group or in reactions where the pyridinemethanol ligand is part of a chiral catalyst. For example, the Boekelheide rearrangement of 2-alkyl pyridine N-oxide derivatives can proceed with stereoselectivity. researchgate.net
The development of methods for the regioselective synthesis of polysubstituted pyridines is an active area of research, with strategies often relying on the controlled installation of substituents onto a pre-existing pyridine core. nih.govacs.org
In Vitro Mechanistic Investigations of Biological Interactions Excluding Clinical Outcomes
Exploration of Molecular Targets and Binding Mechanisms
In the realm of preclinical drug discovery, the initial characterization of a novel compound such as 6-methyl-3-propoxy-2-pyridinemethanol involves a thorough in vitro investigation to identify its molecular targets and elucidate the mechanisms by which it binds to these targets. This foundational step is critical in understanding the compound's potential therapeutic effects and its mode of action at a molecular level.
Enzyme Inhibition Studies (e.g., Phosphodiesterase-4 Inhibition in vitro)
A primary avenue of investigation for pyridine-based compounds has been their potential to act as enzyme inhibitors. For instance, various pyridine (B92270) derivatives have been explored as inhibitors of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in cAMP levels, which can, in turn, modulate inflammatory responses.
To assess the inhibitory activity of this compound against PDE4, a standard in vitro enzyme assay would be conducted. This typically involves incubating the purified PDE4 enzyme with its substrate, cAMP, in the presence of varying concentrations of the compound. The rate of cAMP hydrolysis is then measured, often using techniques such as fluorescence polarization, scintillation proximity assays, or high-performance liquid chromatography (HPLC). The results are used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor.
Table 1: Hypothetical In Vitro PDE4 Inhibition Data for Pyridine Derivatives
| Compound | Target Enzyme | Assay Method | IC₅₀ (nM) |
|---|---|---|---|
| Roflumilast (Reference) | PDE4D2 | FRET-based | 1.4 |
| Pyridine Analog A | PDE4D2 | FRET-based | 25.3 |
| Pyridine Analog B | PDE4D2 | FRET-based | 12.8 |
This table is illustrative and does not represent actual experimental data for this compound.
Receptor Binding Assays and Ligand-Protein Interactions (in vitro)
Beyond enzymatic targets, new chemical entities are screened against a panel of receptors to determine their binding affinity and selectivity. Receptor binding assays are essential for identifying potential on-target and off-target interactions that could lead to therapeutic effects or adverse reactions. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor.
The investigational compound, this compound, would be introduced at various concentrations to compete with the labeled ligand for binding to the receptor. The amount of labeled ligand that is displaced by the test compound is measured, allowing for the calculation of the inhibition constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.
Structure-Activity Relationship (SAR) Elucidation for Biological Endpoints (in vitro)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features, or pharmacophores, that are essential for its interaction with a biological target.
Impact of Substituent Modifications on In Vitro Activity
For a molecule like this compound, SAR studies would involve synthesizing a series of analogs with modifications at the 6-methyl, 3-propoxy, and 2-pyridinemethanol positions of the pyridine ring. For example, the propoxy group at the 3-position could be replaced with other alkoxy groups of varying chain lengths or with different functional groups altogether to probe the effect on activity. Similarly, the methyl group at the 6-position could be altered to understand the role of steric and electronic effects at this position.
Each of these new analogs would then be tested in the relevant in vitro assays (e.g., enzyme inhibition or receptor binding assays) to determine how the structural changes affect their potency and selectivity. This comparative data is crucial for optimizing the lead compound to enhance its desired biological activity and minimize off-target effects.
Cellular Pathway Modulation Studies (in vitro, non-clinical)
Once a molecular target has been identified, the next step is to investigate how the compound affects cellular signaling pathways in an in vitro setting. These studies are typically conducted using cultured cells that are relevant to the potential therapeutic application of the compound.
For a compound hypothesized to be a PDE4 inhibitor, for instance, cellular assays would be used to measure the downstream effects of increased cAMP levels. This could involve quantifying the production of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) or interleukins, from immune cells stimulated with an inflammatory agent. A reduction in the production of these pro-inflammatory cytokines in the presence of this compound would provide evidence of its anti-inflammatory potential at a cellular level. Techniques such as enzyme-linked immunosorbent assay (ELISA) or quantitative polymerase chain reaction (qPCR) are commonly used for these measurements.
Further studies might explore the compound's effects on gene expression, protein phosphorylation, or cell proliferation to build a comprehensive picture of its impact on cellular function.
Assessment of Cellular Permeability and Distribution (in vitro models)
Detailed studies on the cellular permeability and distribution of this compound using in vitro models, such as Caco-2 or PAMPA assays, have not been reported in the available scientific literature. Understanding a compound's ability to traverse cellular membranes is a critical aspect of its potential biological activity. Such studies would provide valuable insights into its bioavailability at the cellular level and inform the design of further mechanistic investigations.
Antimicrobial Mechanism of Action Studies (in vitro)
Bacterial or Fungal Target Identification (in vitro)
There is currently no available research that identifies the specific bacterial or fungal targets of this compound. Investigations to determine its mechanism of action would involve screening against various microbial strains and subsequently employing techniques such as target-based assays, genetic screening, or proteomics to pinpoint the molecular entities with which the compound interacts to exert any potential antimicrobial effects.
Mechanistic Studies on Biofilm Inhibition (in vitro)
Specific mechanistic studies on the inhibition of biofilm formation by this compound are not present in the current body of scientific literature. Research in this area would be required to ascertain whether this compound can disrupt biofilm development at various stages, including initial attachment, microcolony formation, and maturation. Such studies would also aim to elucidate the molecular mechanisms underlying any observed anti-biofilm activity, for instance, by examining its effects on quorum sensing pathways or the production of extracellular polymeric substances.
Advanced Research Methodologies and Techniques
High-Throughput Screening for Identification of Novel Reactivity Patterns
High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemistry, allowing for the rapid and parallel execution of a large number of experiments. acs.org This methodology is particularly valuable for exploring the chemical space of compounds like 6-methyl-3-propoxy-2-pyridinemethanol to identify new reactivity patterns and optimize reaction conditions.
In the context of pyridine (B92270) derivatives, HTE is employed to screen for novel biological activities and to discover new synthetic pathways. For instance, screening large libraries of pyridine compounds against biological targets, such as enzymes or cancer cell lines, can rapidly identify potential therapeutic agents. rsc.orgnih.govnih.gov A screening of thirty-one synthesized pyridine derivatives against human hydrogen sulfide-synthesizing enzymes utilized a multi-faceted approach including differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) to identify potential inhibitors. nih.gov Similarly, HTE coupled with techniques like the MTT assay is used to evaluate the cytotoxic activities of new pyridine derivatives against various human cancer cell lines, leading to the discovery of compounds with significant antiproliferative effects. rsc.orgnih.gov
HTE is also a powerful tool for reaction optimization. For transformations like the Photo-Minisci reaction, which can be used for late-stage functionalization of heterocyclic compounds, HTE enables the rapid screening of various parameters such as catalysts, solvents, and bases. acs.org This approach can identify optimal conditions that significantly improve reaction yields, which would be time-consuming and resource-intensive using traditional one-variable-at-a-time methods. acs.orgacs.org
Table 1: Example of High-Throughput Screening Parameters for a Photo-Minisci Reaction
| Parameter Screened | Variables | Outcome Measured | Optimal Condition Found |
| Catalyst | Various Pd precursors | Reaction Yield (HPLC) | Pd(OAc)₂ with JohnPhos ligand |
| Solvent | DMA, 1,4-dioxane, etc. | Product Yield & Solubility | Mixture of DMA and 1,4-dioxane |
| Base | K₃PO₄, Cs₂CO₃, 2,6-lutidine | Reaction Yield | 2,6-lutidine |
| Wavelength | Various LED wavelengths | Reaction Conversion | Optimal wavelength identified |
This table is a representative example based on HTE principles for reaction optimization. acs.orgacs.org
Flow Chemistry and Microfluidic Reactor Applications in Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of pyridine derivatives like this compound. ucla.edursc.orgmdpi.com These benefits include enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govvcu.edu
Furthermore, the integration of machine learning algorithms, such as Bayesian optimization, with continuous flow setups allows for the autonomous, multi-objective optimization of reaction conditions. ucla.edursc.orgresearchgate.net In one study, a Bayesian optimization platform was used to simultaneously optimize the reaction yield and production rate for the synthesis of butylpyridinium bromide in a continuous flow system, rapidly identifying a set of optimal conditions. ucla.edursc.org This approach significantly accelerates process development and can be adapted for the synthesis of complex pyridine derivatives. vcu.edu
Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Feature | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | Hours to days | Minutes to hours | mdpi.com |
| Scalability | Challenging, safety concerns | Readily scalable | rsc.orgvcu.edu |
| Heat & Mass Transfer | Often limited | Highly efficient | nih.gov |
| Safety | Risk of thermal runaway | Inherently safer | mdpi.com |
| Yield Improvement | Variable | Often significantly higher | vcu.edu |
This table summarizes general findings from studies on flow synthesis of heterocyclic compounds.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for In Vitro Studies
Chemoinformatics and QSAR modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. chemrevlett.comchemrevlett.comnih.gov For a compound like this compound, these methods are crucial for predicting its potential biological effects and guiding the design of new, more potent analogues without the need for exhaustive synthesis and testing.
QSAR studies on pyridine derivatives have been widely conducted to understand their anticancer, antimicrobial, and enzyme-inhibiting properties. chemrevlett.comchemrevlett.comnih.govnih.gov These studies typically involve creating a dataset of compounds with known activities and then using statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to build a predictive model. nih.govresearchgate.netmdpi.comresearchgate.net
For example, a 3D-QSAR study on substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target, identified key structural features influencing inhibitory activity. nih.gov The CoMSIA model from this study showed high predictive power, and the resulting contour maps highlighted regions where steric, electrostatic, and hydrogen-bond donor/acceptor properties could be modified to enhance potency. nih.gov Such models provide invaluable insights for the rational design of new derivatives of this compound with potentially improved therapeutic profiles. mdpi.com
Table 3: Statistical Parameters from a Representative 3D-QSAR Study on Pyridine Derivatives
| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Predictive r² (External Test Set) |
| CoMFA | 0.595 | 0.959 | 0.846 |
| CoMSIA | 0.733 | 0.982 | 0.922 |
Data adapted from a molecular modeling study on substituted pyridine derivatives as LSD1 inhibitors. nih.gov
Advanced Chromatography and Separation Techniques for Purification and Analysis
The purification and analysis of this compound and related compounds rely on advanced chromatographic techniques that offer high resolution, sensitivity, and efficiency. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are central to this process. springernature.comcdc.gov
Due to the polar nature of many pyridine derivatives, specialized chromatographic methods are often required. Mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange mechanisms, has proven effective for the separation of hydrophilic nitrogen-containing heterocycles that are poorly retained on traditional C18 columns. helixchrom.comnih.gov LC-MS/MS methods are particularly powerful for quantifying pyridine nucleotides and their derivatives in complex biological samples with high accuracy and precision. springernature.comnih.gov
For chiral pyridine derivatives, enantiomeric separation is a critical step, as different enantiomers can exhibit distinct biological activities. Chiral HPLC using polysaccharide-based stationary phases is a common and effective method for resolving enantiomers. nih.govtandfonline.comresearchgate.net Studies have shown that the separation and even the enantiomer elution order can be influenced by various factors, including the type of chiral column and the composition of the mobile phase, such as the concentration of acidic additives. nih.gov
Table 4: Chromatographic Techniques for Pyridine Derivative Analysis
| Technique | Application | Key Advantages | Reference |
| Mixed-Mode LC-MS | Analysis of polar pyridines in water | Good retention of hydrophilic compounds, MS compatibility | nih.gov |
| Chiral HPLC | Separation of enantiomers | High resolution of stereoisomers | nih.govtandfonline.com |
| UPLC-MS/MS | Quantification in biological matrices | High sensitivity, precision, and speed | springernature.com |
| Affinity Chromatography | Purification of pyridine-linked enzymes | High specificity based on biological function | nih.govsemanticscholar.org |
| Gas Chromatography (GC) | Analysis of volatile pyridines | High resolution for volatile compounds | cdc.gov |
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Next-Generation Pyridinemethanol Scaffolds
The development of novel pyridinemethanol scaffolds is a key area of future research, aiming to create molecules with enhanced properties and new functionalities. Pyridine (B92270) derivatives are of particular interest due to their wide-ranging applications in medicinal chemistry and materials science. rsc.org The design of next-generation scaffolds will likely focus on several key areas:
Structural Diversity: Introducing a wider range of substituents at various positions on the pyridine ring will lead to a vast library of new compounds. For a compound like 6-methyl-3-propoxy-2-pyridinemethanol, modifications could include altering the alkyl chain of the propoxy group, substituting the methyl group with other functional moieties, or introducing additional substituents onto the pyridine ring.
Stereochemical Control: For pyridinemethanol derivatives with chiral centers, the development of stereoselective synthetic methods will be crucial. This will allow for the synthesis of enantiomerically pure compounds, which is particularly important in pharmaceutical applications where different enantiomers can have vastly different biological activities.
Bioisosteric Replacement: The principle of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, will be a valuable tool in designing new pyridinemethanol derivatives with improved pharmacokinetic or pharmacodynamic profiles.
The synthesis of these next-generation scaffolds will necessitate the development of more efficient and versatile synthetic methodologies. Advances in catalytic processes, microwave-assisted synthesis, and green chemistry are leading to novel and efficient ways to produce pyridine derivatives. ijarsct.co.in
Table 1: Hypothetical Next-Generation Pyridinemethanol Scaffolds and Their Potential Applications
| Scaffold Name | Structural Modification from this compound | Potential Application |
| (S)-1-(6-methyl-3-propoxypyridin-2-yl)ethanol | Introduction of a chiral center at the methanol (B129727) carbon | Asymmetric Catalysis |
| 6-(fluoromethyl)-3-propoxy-2-pyridinemethanol | Fluorination of the methyl group | Medicinal Chemistry (Metabolic Stability) |
| 3-(allyloxy)-6-methyl-2-pyridinemethanol | Introduction of an allyl group for further functionalization | Polymer Chemistry |
| This compound N-oxide | Oxidation of the pyridine nitrogen | Catalysis, Ligand Design |
Integration with Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of pyridinemethanol derivatives. wikipedia.org The ability of the pyridine nitrogen and the hydroxyl group to participate in hydrogen bonding and metal coordination makes these compounds excellent building blocks for self-assembling systems. edinformatics.com
Future research in this area could explore:
Self-Assembled Monolayers (SAMs): The functionalization of surfaces with pyridinemethanol derivatives to create SAMs with specific chemical properties. These could be used in sensors, electronic devices, and biocompatible coatings.
Metal-Organic Frameworks (MOFs): The use of pyridinemethanol derivatives as ligands for the construction of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis. longdom.org
Nanoparticle Functionalization: The attachment of pyridinemethanol derivatives to the surface of nanoparticles to enhance their stability, solubility, and functionality. This is particularly relevant in the field of nanomedicine for targeted drug delivery and imaging. ub.edu
The integration of pyridinemethanol scaffolds with nanotechnology will likely lead to the development of advanced materials with novel properties and functions.
Green Chemistry Principles in Pyridinemethanol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives to minimize environmental impact. nih.gov Future research will focus on developing more sustainable synthetic routes for compounds such as this compound. Key areas of focus include:
Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials to replace petroleum-based feedstocks.
Catalytic Methods: The development of highly efficient and selective catalysts, including biocatalysts, to reduce energy consumption and waste generation. ijarsct.co.in Enzyme-based catalysts, for example, can operate under mild reaction conditions. rsc.org
Alternative Solvents: The use of greener solvents such as water, supercritical fluids, or ionic liquids to replace hazardous organic solvents. rasayanjournal.co.in
Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in
Table 2: Comparison of Traditional vs. Green Synthesis Methods for Pyridine Derivatives
| Parameter | Traditional Synthesis | Green Synthesis |
| Solvents | Often uses hazardous organic solvents. | Employs safer solvents like water or ionic liquids, or solvent-free conditions. rasayanjournal.co.in |
| Catalysts | May use stoichiometric reagents or heavy metal catalysts. | Utilizes reusable and non-toxic catalysts, including biocatalysts. ijarsct.co.in |
| Energy | Often requires high temperatures and long reaction times. | Employs energy-efficient methods like microwave or ultrasound irradiation. rasayanjournal.co.in |
| Waste | Can generate significant amounts of waste. | Aims for high atom economy and minimal waste production. |
Computational Design of Pyridinemethanol Derivatives with Predicted Reactivities
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. nih.gov For pyridinemethanol derivatives, computational methods can be used to:
Predict Reactivity and Stability: Quantum chemical calculations can be employed to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes and predicting the stability of the final compounds.
Simulate Interactions with Biological Targets: In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict how pyridinemethanol derivatives will bind to specific proteins or enzymes.
Design Ligands with Specific Coordination Properties: Computational methods can be used to design pyridinemethanol-based ligands with optimal geometries and electronic properties for coordinating with specific metal ions, which is crucial for the development of new catalysts and functional materials.
The use of computational tools will accelerate the discovery and development of new pyridinemethanol derivatives by allowing for the in-silico screening of large virtual libraries of compounds, thereby reducing the need for time-consuming and resource-intensive experimental work.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-3-propoxy-2-pyridinemethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a hydroxyl or halogen substituent at the 3-position of the pyridine ring. For example, reacting 6-methyl-2-hydroxypyridinemethanol with propyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) achieves the propoxy substitution . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of alcohol to alkyl halide) and temperature (80–100°C). Competing side reactions, such as over-alkylation, can be mitigated by using anhydrous conditions .
Q. How can NMR spectroscopy distinguish structural isomers of this compound?
- Methodological Answer : ¹H NMR is critical for identifying substitution patterns. The methyl group at the 6-position appears as a singlet (~δ 2.3 ppm), while the propoxy group’s methylene protons split into a triplet (δ 3.4–3.6 ppm) and a sextet (δ 1.6 ppm) for the central CH₂. Aromatic protons at the 4- and 5-positions show distinct coupling patterns (J ≈ 5–7 Hz) due to the electron-donating propoxy group . ¹³C NMR further resolves regiochemistry via carbonyl carbon shifts (δ 160–170 ppm for pyridine ring carbons) .
Q. What stability challenges arise during storage of this compound, and how are they managed?
- Methodological Answer : The compound’s stability is influenced by its propensity for hydrolysis at the propoxy group under acidic or humid conditions. Storage in inert atmospheres (argon) at −20°C in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when stabilized with desiccants like molecular sieves .
Advanced Research Questions
Q. How does the electron-donating propoxy group influence regioselectivity in further functionalization reactions?
- Methodological Answer : The propoxy group at the 3-position activates the pyridine ring toward electrophilic substitution at the 4- and 6-positions (ortho/para-directing). For example, nitration with HNO₃/H₂SO₄ predominantly yields the 4-nitro derivative due to steric hindrance at the 6-methyl group. DFT calculations (B3LYP/6-311+G(d,p)) confirm lower activation energy (ΔΔG‡ ≈ 3.2 kcal/mol) for 4-substitution vs. 6-substitution .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and QSPR models predict solubility (logP ≈ 1.8) and melting point (∼95°C). COSMO-RS simulations in water/ethanol mixtures align with experimental solubility data (R² > 0.92). Retrosynthetic analysis via AI tools (e.g., Pistachio/Bkms_metabolic models) identifies feasible precursors like 6-methylpyridine-2-carbaldehyde .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodological Answer : Discrepancies often arise from heat/mass transfer inefficiencies at larger scales. A case study comparing batch vs. flow reactor systems showed a 15% yield increase in flow conditions due to better temperature control. Statistical analysis (ANOVA, p < 0.05) confirmed solvent choice (THF vs. DMSO) and mixing efficiency as critical variables .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the biological activity of this compound analogs?
- Methodological Answer : Variations in bioactivity (e.g., antimicrobial IC₅₀ values) stem from impurities in synthesized batches. HPLC-MS purity checks (>98%) and standardized assay protocols (e.g., broth microdilution per CLSI guidelines) reduce variability. For example, a 2022 study found that residual DMF (≥0.1%) artificially inflated MIC values by 2-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
